molecular formula C5H6N2OS B055675 6-Methoxypyrimidine-2(1H)-thione CAS No. 124700-77-2

6-Methoxypyrimidine-2(1H)-thione

Cat. No. B055675
M. Wt: 142.18 g/mol
InChI Key: CJEYHGLBPSPCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxypyrimidine-2(1H)-thione is a heterocyclic organic compound that is widely used in scientific research. It is a sulfur-containing compound that belongs to the pyrimidine family. The compound has been extensively studied due to its various biological activities, which have made it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 6-Methoxypyrimidine-2(1H)-thione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in various biological processes. For example, 6-Methoxypyrimidine-2(1H)-thione has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is essential for the replication of the virus. The compound has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species.

Biochemical And Physiological Effects

6-Methoxypyrimidine-2(1H)-thione has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. Moreover, 6-Methoxypyrimidine-2(1H)-thione has been shown to inhibit the activity of pro-inflammatory cytokines, which are involved in the development of inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Methoxypyrimidine-2(1H)-thione in lab experiments is its wide range of biological activities. The compound has been shown to exhibit antiviral, antifungal, and antibacterial properties, making it a useful tool for studying various biological processes. However, one of the limitations of using 6-Methoxypyrimidine-2(1H)-thione is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments.

Future Directions

There are many future directions for the study of 6-Methoxypyrimidine-2(1H)-thione. One area of research is the development of new drugs based on the compound. 6-Methoxypyrimidine-2(1H)-thione has been shown to have promising activity against various diseases, including cancer, diabetes, and inflammation. Therefore, further research is needed to develop new drugs based on the compound. Another area of research is the study of the mechanism of action of 6-Methoxypyrimidine-2(1H)-thione. The compound has been shown to inhibit the activity of various enzymes, but the exact mechanism of action is not fully understood. Further research is needed to elucidate the mechanism of action of the compound. Finally, the study of the potential toxicity of 6-Methoxypyrimidine-2(1H)-thione is also an important area of research. The compound has been shown to have cytotoxic effects on certain cell types, and further research is needed to determine the potential toxicity of the compound in vivo.

Synthesis Methods

The synthesis of 6-Methoxypyrimidine-2(1H)-thione can be achieved by reacting 2-amino-4-methoxypyrimidine with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then hydrolyzed with acid to yield 6-Methoxypyrimidine-2(1H)-thione. This method is simple and efficient and has been widely used in the synthesis of 6-Methoxypyrimidine-2(1H)-thione.

Scientific Research Applications

6-Methoxypyrimidine-2(1H)-thione has been extensively studied for its various biological activities. It has been shown to exhibit antiviral, antifungal, and antibacterial properties. The compound has also been studied for its potential use in the treatment of cancer, diabetes, and inflammation. Moreover, 6-Methoxypyrimidine-2(1H)-thione has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.

properties

IUPAC Name

6-methoxy-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEYHGLBPSPCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613121
Record name 6-Methoxypyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyrimidine-2(1H)-thione

CAS RN

30020-46-3
Record name 6-Methoxypyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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